4-[2-(3-bromophenoxy)ethyl]morpholine oxalate
Overview
Description
4-[2-(3-bromophenoxy)ethyl]morpholine oxalate is a useful research compound. Its molecular formula is C14H18BrNO6 and its molecular weight is 376.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.03175 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activities of Bromophenols
Studies have demonstrated the potent antioxidant effects of bromophenols isolated from red algae, such as Vertebrata lanosa. These compounds, including various bromophenol derivatives, have shown significant activity in cellular antioxidant assays, suggesting their potential application in food and pharmaceutical fields as natural antioxidants (E. K. Olsen et al., 2013; Ke-kai Li et al., 2012).
Synthesis and Complexation with Transition Metals
Research on morpholine derivatives, such as the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II), highlights the utility of these compounds in coordination chemistry. The structural characterization and reactivity studies of these complexes provide insights into their potential applications in materials science and catalysis (A. Singh et al., 2000).
DNA/BSA Interactions and Pharmacological Implications
The study of morpholine-based transition metal(II) complexes has revealed their potential in biological applications, including DNA and BSA interactions. These complexes exhibit cytotoxicity and radical scavenging activities, suggesting their relevance in therapeutic and pharmacological research (Karunganathan Sakthikumar et al., 2019).
Copper-Promoted Oxyamination of Alkenes
The development of copper-promoted methods for the synthesis of morpholines, through the oxyamination of alkenes, represents a significant advancement in organic synthesis. This methodology provides a route to various morpholine derivatives, underlining the importance of these compounds in synthetic chemistry (F. C. Sequeira & S. Chemler, 2012).
Properties
IUPAC Name |
4-[2-(3-bromophenoxy)ethyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2.C2H2O4/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14;3-1(4)2(5)6/h1-3,10H,4-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEJYHZDWURZDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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